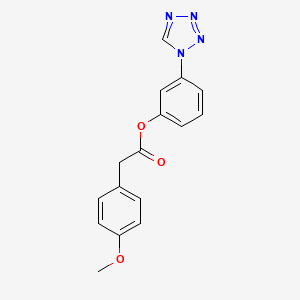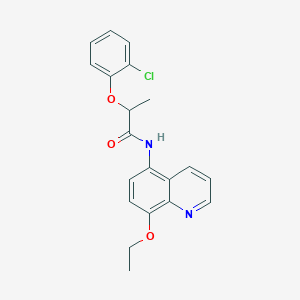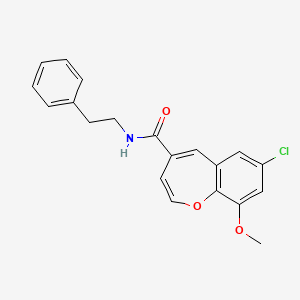
3-(1H-tetrazol-1-yl)phenyl (4-methoxyphenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-methoxyphenyl)acetate is a compound that features a tetrazole ring and a methoxyphenyl acetate moiety. Tetrazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry, material science, and agriculture . The presence of the tetrazole ring imparts unique properties to the compound, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(4-methoxyphenyl)acetate typically involves the formation of the tetrazole ring followed by esterification. One common method for synthesizing tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction can be carried out under mild conditions using various catalysts and solvents. The esterification step involves reacting the tetrazole derivative with 4-methoxyphenyl acetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of tetrazole derivatives often employs scalable and eco-friendly methods. For instance, click chemistry approaches using water as a solvent and moderate reaction conditions are preferred for large-scale synthesis . These methods ensure high yields and minimal environmental impact.
化学反应分析
Types of Reactions
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of the tetrazole ring can yield amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation are typically employed.
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学研究应用
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
作用机制
The mechanism of action of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to various enzymes and receptors . This binding can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Tetrazole Derivatives: Compounds like 5-phenyltetrazole and 5-methyltetrazole share the tetrazole ring structure and exhibit similar biological activities.
Imidazole Derivatives: Compounds such as imidazole and its derivatives also possess a five-membered ring with nitrogen atoms and are known for their broad range of biological activities.
Uniqueness
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-methoxyphenyl)acetate is unique due to the combination of the tetrazole ring and the methoxyphenyl acetate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C16H14N4O3 |
|---|---|
分子量 |
310.31 g/mol |
IUPAC 名称 |
[3-(tetrazol-1-yl)phenyl] 2-(4-methoxyphenyl)acetate |
InChI |
InChI=1S/C16H14N4O3/c1-22-14-7-5-12(6-8-14)9-16(21)23-15-4-2-3-13(10-15)20-11-17-18-19-20/h2-8,10-11H,9H2,1H3 |
InChI 键 |
XXUDYXPYLBQNDY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CC(=O)OC2=CC=CC(=C2)N3C=NN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-chloro-4-methylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11331233.png)
![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}ethanone](/img/structure/B11331234.png)
![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide](/img/structure/B11331247.png)
![2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11331252.png)

![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methylbutanamide](/img/structure/B11331257.png)

![4-[2-(4-bromophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B11331270.png)
![N-(4-fluorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11331278.png)
![7-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11331280.png)

![N-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11331293.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11331317.png)
![3,6-dimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11331323.png)
